molecular formula C17H10FN3O B3127849 3-(4-Fluorophenoxy)-6-phenylpyridazine-4-carbonitrile CAS No. 338751-73-8

3-(4-Fluorophenoxy)-6-phenylpyridazine-4-carbonitrile

Cat. No. B3127849
CAS RN: 338751-73-8
M. Wt: 291.28 g/mol
InChI Key: CVNMZHHVPSPWNC-UHFFFAOYSA-N
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Description

3-(4-Fluorophenoxy)-6-phenylpyridazine-4-carbonitrile is a chemical compound with the empirical formula C₁₃H₉FO₃ and a molecular weight of 232.21 g/mol . It belongs to the class of benzoic acid derivatives and contains a fluorophenoxy group attached to a pyridazine ring. The compound’s structure combines aromatic and heterocyclic moieties, making it interesting for various applications.


Synthesis Analysis

The synthesis of this compound involves several steps. One possible route is the conversion of 3-(4-fluorophenoxy)benzoic acid (a precursor) to the corresponding nitrile. The reaction likely proceeds through a cyanation step using reagents such as sodium cyanide or trimethylsilyl cyanide . The resulting nitrile group replaces the carboxylic acid group, yielding 3-(4-Fluorophenoxy)-6-phenylpyridazine-4-carbonitrile .


Molecular Structure Analysis

The molecular structure of 3-(4-Fluorophenoxy)-6-phenylpyridazine-4-carbonitrile consists of a pyridazine ring fused with a phenyl group and a fluorophenoxy substituent. The nitrile group at the 4-position enhances its reactivity. The compound’s SMILES notation is: OC(=O)c1cccc(Oc2ccc(F)cc2)c1 .


Physical And Chemical Properties Analysis

  • Toxicity : Classified as Acute Tox. 4 (oral toxicity) according to GHS .

properties

IUPAC Name

3-(4-fluorophenoxy)-6-phenylpyridazine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN3O/c18-14-6-8-15(9-7-14)22-17-13(11-19)10-16(20-21-17)12-4-2-1-3-5-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNMZHHVPSPWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C(=C2)C#N)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenoxy)-6-phenylpyridazine-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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